Methyl pyrimidine-4-carboxylate

Description

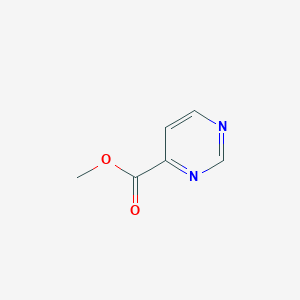

Structure

2D Structure

Properties

IUPAC Name |

methyl pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZQHMHLHHUHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291809 | |

| Record name | methyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-08-0 | |

| Record name | 2450-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrimidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active molecules, including nucleobases. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such_as reaction optimization, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectroscopic characteristics.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][2][3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 63 °C | [1] |

| Boiling Point | 224 °C | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2) (10 mg/ml). | [3] |

| CAS Number | 2450-08-0 | [1][2][3] |

| SMILES | COC(=O)c1ccncn1 | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated gently. The rate of heating should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure or for understanding its thermal stability.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is commonly used.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in the heating bath.

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Observation: The heating is stopped when a continuous and rapid stream of bubbles emerges from the capillary. The liquid is allowed to cool.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is a crucial property for selecting appropriate solvents for reactions, recrystallization, and formulation.

Principle: The solubility of a solute in a solvent is determined by observing the formation of a homogeneous solution at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or cylinders

-

Balance

Procedure:

-

Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it is considered insoluble or sparingly soluble.

-

Quantitative Measurement: To determine the precise solubility (e.g., in mg/mL), a saturated solution is prepared by adding an excess of the solid to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered off, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC after solvent evaporation).

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly available in the searched databases, the expected chemical shifts can be predicted based on the structure and data from similar pyrimidine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyrimidine ring and the three protons of the methyl ester group. The aromatic protons would likely appear as distinct signals in the downfield region (typically δ 7-9 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the ester group would be the most downfield signal (around δ 160-170 ppm). The carbons of the pyrimidine ring would appear in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atoms and the substituent. The methyl carbon of the ester would be the most upfield signal (around δ 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Expected Absorptions:

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester.

-

C-O Stretch: An absorption band for the C-O single bond of the ester is expected around 1200-1300 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (138.12 g/mol ) is expected.

-

Fragmentation: Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 107, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 79.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination. The tabulated data and procedural outlines are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The included spectroscopic analysis, while predictive in the absence of published spectra, offers a foundational understanding for structural confirmation and purity assessment. A thorough grasp of these physical and spectroscopic properties is paramount for the successful application of this versatile chemical intermediate in scientific research and industrial processes.

References

An In-depth Technical Guide on the Solubility of Methyl Pyrimidine-4-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like methyl pyrimidine-4-carboxylate is a critical physicochemical property that influences its behavior throughout the drug development process. From route scouting and crystallization to formulation and bioavailability, solubility data informs key decisions. This guide provides the necessary protocols and logical frameworks for researchers to systematically determine the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not extensively published. Therefore, this section provides a structured template for researchers to record their experimentally determined solubility data. This standardized format allows for easy comparison and interpretation of results across different solvents and conditions.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at 40°C ( g/100 mL) | Observations |

| Alcohols | |||||

| Methanol | CH₃OH | 5.1 | Data to be determined | Data to be determined | |

| Ethanol | C₂H₅OH | 4.3 | Data to be determined | Data to be determined | |

| Isopropanol | C₃H₈O | 3.9 | Data to be determined | Data to be determined | |

| Ketones | |||||

| Acetone | C₃H₆O | 5.1 | Data to be determined | Data to be determined | |

| Esters | |||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data to be determined | Data to be determined | |

| Ethers | |||||

| Diethyl Ether | C₄H₁₀O | 2.8 | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data to be determined | Data to be determined | |

| Amides | |||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data to be determined | Data to be determined | |

| Sulfoxides | |||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data to be determined | Data to be determined | |

| Halogenated | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data to be determined | Data to be determined | |

| Chloroform | CHCl₃ | 4.1 | Data to be determined | Data to be determined | |

| Hydrocarbons | |||||

| Toluene | C₇H₈ | 2.4 | Data to be determined | Data to be determined | |

| Hexane | C₆H₁₄ | 0.1 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

This is a widely accepted method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time.[1]

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for the solid to settle.[1]

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.[1]

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

This method is useful for compounds with a chromophore and can be faster than the gravimetric method.

Objective: To determine the solubility of this compound using UV-Vis spectroscopy.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it).

-

-

Prepare a Saturated Solution:

-

Follow steps 1-7 from the Gravimetric Method to prepare a saturated solution at a constant temperature and filter the supernatant.

-

-

Measure Absorbance:

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculate Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Visualization of Workflows and Logical Relationships

Visual diagrams can aid in understanding the experimental processes and decision-making involved in solubility studies.

Caption: Experimental workflow for determining solubility.

Caption: Logical flow for solvent screening for crystallization.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is sparse in the literature, this guide provides the essential tools for researchers to generate this critical data. The detailed experimental protocols for the gravimetric and spectroscopic methods, along with the structured data table and visual workflows, offer a comprehensive framework for systematic solubility studies. The generation and dissemination of such data will be invaluable to the scientific community, particularly those in the field of drug discovery and development, by facilitating more efficient and informed research.

References

In-depth Technical Guide: ¹H NMR Spectrum of Methyl Pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of methyl pyrimidine-4-carboxylate. Due to the limited availability of direct experimental data in publicly accessible databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a comprehensive table of predicted chemical shifts, coupling constants, and signal multiplicities, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's proton network.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values are estimated based on the known chemical shifts of the parent pyrimidine (B1678525) molecule and the expected electronic effects of the methyl carboxylate substituent at the C4 position. The electron-withdrawing nature of the ester group is anticipated to deshield the adjacent protons, particularly H5.

| Proton | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H2 | ~9.3 | Singlet (s) | - |

| H6 | ~9.0 | Doublet (d) | ~5.0 |

| H5 | ~7.8 | Doublet (d) | ~5.0 |

| -OCH₃ | ~4.0 | Singlet (s) | - |

Note: These are estimated values and may vary from experimentally determined data.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be used depending on solubility and desired chemical shift dispersion.

-

Concentration: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband or inverse-detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for aromatic and ester methyl protons.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.

Visualization of Proton Signaling

The following diagram illustrates the structure of this compound and the through-bond coupling interactions between the aromatic protons.

Caption: Structure and proton coupling in this compound.

13C NMR spectral data for methyl pyrimidine-4-carboxylate

Despite comprehensive searches across various scientific databases and literature, the specific experimental could not be located. While spectral data for numerous related pyrimidine (B1678525) derivatives are available, the precise chemical shifts for the target molecule remain elusive in the reviewed literature.

This guide will, therefore, present a detailed overview of the expected 13C NMR spectral characteristics of methyl pyrimidine-4-carboxylate based on established principles of NMR spectroscopy and data from analogous structures. Additionally, a generalized experimental protocol for acquiring 13C NMR data is provided for researchers aiming to characterize this compound.

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly dependent on the electronic environment of each carbon atom. For this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the carboxylate group will significantly influence the spectrum.

Structure and Carbon Numbering:

Predicted Chemical Shift Ranges:

Based on the analysis of similar pyrimidine and carboxylate-containing compounds, the expected 13C NMR chemical shift ranges for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 155 - 165 | Located between two electronegative nitrogen atoms, leading to significant deshielding. |

| C4 | 150 - 160 | Attached to a nitrogen atom and the electron-withdrawing carboxylate group, resulting in a downfield shift. |

| C5 | 120 - 130 | Primarily influenced by the adjacent C4 and C6, expected to be the most upfield of the aromatic carbons. |

| C6 | 150 - 160 | Situated between a nitrogen atom and a carbon atom, experiencing deshielding from the adjacent nitrogen. |

| C=O | 160 - 170 | Carbonyl carbon of the ester group, typically found in this downfield region. |

| OCH₃ | 50 - 60 | Methyl carbon of the ester group, a characteristic upfield signal. |

Experimental Protocol for 13C NMR Spectroscopy

For researchers intending to acquire 13C NMR data for this compound, the following general protocol can be employed.

Instrumentation:

-

A high-resolution NMR spectrometer with a proton-carbon dual probe (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may influence the chemical shifts slightly.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0 ppm.

-

Integrate the peaks if desired (note that 13C NMR peak integrals are not always directly proportional to the number of carbons without specific experimental setups).

Workflow for NMR Analysis:

Spectroscopic Analysis of Methyl Pyrimidine-4-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of methyl pyrimidine-4-carboxylate, a key heterocyclic compound with applications in pharmaceutical synthesis.[1] This document outlines the expected spectroscopic data, detailed experimental protocols for its characterization, and visual workflows to guide researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from spectral databases and analogous compounds.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.3 | s | - |

| H-5 | ~8.0 | d | ~5.0 |

| H-6 | ~9.1 | d | ~5.0 |

| -OCH₃ | ~4.0 | s | - |

| Note: Predicted values based on pyrimidine (B1678525) derivatives. Solvent: CDCl₃. |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~155 |

| C-5 | ~122 |

| C-6 | ~157 |

| C=O | ~165 |

| -OCH₃ | ~53 |

| Note: Predicted values based on pyrimidine and pyridine (B92270) derivatives. Solvent: CDCl₃.[2][3] |

Table 3: FT-IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C=O (ester) | 1725-1740 | Strong |

| C=N | 1650-1550 | Medium-Strong |

| C=C | 1580-1475 | Medium-Strong |

| C-O (ester) | 1300-1100 | Strong |

| Note: Characteristic absorption ranges for aromatic esters and pyrimidine rings. |

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 107 | [M - OCH₃]⁺ |

| 79 | [M - COOCH₃]⁺ (Pyrimidine ring) |

| Note: Predicted fragmentation pattern based on the mass spectrometric study of 4-pyrimidine carboxylic acids.[4] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is sufficient for analysis (typically 4-5 cm).

2.1.2 ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.3 ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of solid this compound using the KBr pellet method.[5]

2.2.1 Sample Preparation (KBr Pellet)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

2.2.2 FT-IR Spectrum Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum will be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

This protocol details the analysis of this compound using Electron Ionization (EI) Mass Spectrometry.[6]

2.3.1 Sample Introduction

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid can be placed in a capillary tube.

2.3.2 Data Acquisition

-

Ionize the sample using a standard electron energy of 70 eV.[7]

-

The generated ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Scan the desired mass range (e.g., m/z 30-200).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the analytical workflow and a key logical relationship in the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis.

Caption: Proposed EI-MS Fragmentation Pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. testbook.com [testbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Core Chemical Properties of Methyl Pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrimidine-4-carboxylate is a pivotal synthetic intermediate in the landscape of pharmaceutical and medicinal chemistry. Its strategic importance lies in its versatile pyrimidine (B1678525) core, which is a fundamental structural motif in a vast array of biologically active molecules, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering a detailed examination of its synthesis, analytical characterization, and physicochemical parameters. The information presented herein is intended to serve as a crucial resource for researchers and professionals engaged in drug discovery and development, facilitating the strategic application of this compound in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below, providing a consolidated reference for laboratory applications.[1][2][3][4][5][6][7][8]

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Pyrimidine-4-carboxylic acid methyl ester, Methyl 4-pyrimidinecarboxylate, NSC 78314 |

| CAS Number | 2450-08-0 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Canonical SMILES | COC(=O)c1ccncn1 |

| InChI Key | GXZQHMHLHHUHAM-UHFFFAOYSA-N |

| Appearance | Crystalline solid |

| Purity | ≥98% |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 63-68 °C |

| Boiling Point | 224 °C |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 10 mg/mL |

| λmax | 257 nm |

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the esterification of pyrimidine-4-carboxylic acid. Below is a generalized experimental protocol based on established chemical literature.

Esterification of Pyrimidine-4-carboxylic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

Pyrimidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend pyrimidine-4-carboxylic acid in anhydrous dichloromethane. Add a catalytic amount of DMF. To this suspension, add thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. Add toluene to the residue and evaporate again to ensure complete removal of residual thionyl chloride.

-

Esterification: Dissolve the crude acid chloride in anhydrous methanol and stir the solution at room temperature overnight.

-

Work-up and Purification: Remove the methanol under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford pure this compound.

A logical workflow for this synthesis is depicted in the following diagram:

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons of the pyrimidine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants are characteristic of the substitution pattern on the pyrimidine ring. For the closely related methyl 5-bromo-4-pyrimidinecarboxylate, the following peaks have been reported: δ 4.04 (s, 3H), 9.02 (s, 1H), 9.21 (s, 1H) ppm in CDCl₃.[4]

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.

-

Expected Signals: The spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the distinct carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol oil to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Characteristic Bands:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Bands are expected in the 1250-1000 cm⁻¹ region.

-

C=N and C=C Stretch (Aromatic Ring): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Signals will appear around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).[9][10]

Mass Spectrometry (MS)

Ionization Method:

-

Electron Ionization (EI): Commonly used for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): Suitable for less volatile compounds and can be coupled with liquid chromatography.

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Expected Fragmentation:

-

The molecular ion peak [M]⁺ should be observed at m/z 138.

-

Common fragmentation patterns for pyrimidine derivatives involve the loss of small molecules or radicals from the ring and substituents.[2] For esters, fragmentation often involves the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

The general workflow for the analytical characterization is illustrated below:

Biological and Pharmaceutical Relevance

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[11] The pyrimidine scaffold is a core component of nucleobases and is prevalent in numerous approved drugs. Derivatives of pyrimidine-4-carboxylic acid have been investigated for their potential as anti-tumor agents.[12] The ester functionality of this compound allows for facile chemical modification, such as amidation, to introduce diverse functional groups and build molecular complexity, leading to the development of novel therapeutic candidates.[13]

The relationship between this compound and the development of new drugs can be visualized as follows:

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties of this compound. The tabulated physicochemical data, outlined synthetic and analytical protocols, and illustrative diagrams offer a comprehensive resource for researchers. Its role as a versatile synthetic intermediate underscores its importance in the ongoing quest for novel and more effective therapeutic agents. A thorough understanding of its chemical characteristics is paramount for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. caymanchem.com [caymanchem.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 13. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to Methyl Pyrimidine-4-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic profile, and synthesis methodologies. Furthermore, it explores the pivotal role of the pyrimidine (B1678525) scaffold, and specifically this ester, in the development of novel therapeutic agents.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl ester group at the 4-position. The pyrimidine core, an aromatic diazine, is a fundamental component of nucleobases, rendering its derivatives of high interest in medicinal chemistry.[1][2]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Pyrimidine-4-carboxylic acid methyl ester, Methyl 4-pyrimidinecarboxylate, NSC 78314 | [3][5] |

| CAS Number | 2450-08-0 | [3][5] |

| Molecular Formula | C₆H₆N₂O₂ | [3][5] |

| Molecular Weight | 138.12 g/mol | [3][5] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 63-68 °C | [5] |

| Boiling Point | 224 °C | [5] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 10 mg/mL | [3] |

| SMILES | COC(=O)c1ccncn1 | [3] |

| InChI Key | GXZQHMHLHHUHAM-UHFFFAOYSA-N | [3][4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following tables summarize the expected spectroscopic data.

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~9.3 | Singlet | H2 (pyrimidine) |

| ¹H | CDCl₃ | ~9.0 | Doublet | H6 (pyrimidine) |

| ¹H | CDCl₃ | ~8.0 | Doublet | H5 (pyrimidine) |

| ¹H | CDCl₃ | ~4.0 | Singlet | -OCH₃ (ester) |

| ¹³C | CDCl₃ | ~165 | Singlet | C=O (ester) |

| ¹³C | CDCl₃ | ~159 | Singlet | C2/C6 (pyrimidine) |

| ¹³C | CDCl₃ | ~158 | Singlet | C2/C6 (pyrimidine) |

| ¹³C | CDCl₃ | ~145 | Singlet | C4 (pyrimidine) |

| ¹³C | CDCl₃ | ~122 | Singlet | C5 (pyrimidine) |

| ¹³C | CDCl₃ | ~53 | Singlet | -OCH₃ (ester) |

| Note: Predicted chemical shifts are based on typical values for pyrimidine derivatives and may vary slightly based on experimental conditions.[6][7] |

Table 2: IR and Mass Spectrometry Data

| Technique | Key Peaks / Values | Interpretation |

| FT-IR (KBr) | ~3050-3100 cm⁻¹~2950 cm⁻¹~1720-1740 cm⁻¹~1570-1600 cm⁻¹~1200-1300 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchC=O (ester) stretchC=N/C=C ring stretchC-O (ester) stretch |

| Mass Spec (EI) | m/z 138 (M⁺)m/z 107 (M⁺ - OCH₃)m/z 79 (M⁺ - COOCH₃) | Molecular ionLoss of methoxy (B1213986) radicalLoss of carbomethoxy radical |

| Note: IR peak positions and mass fragments are characteristic of the compound's functional groups and structure.[8][9] |

Synthesis Methodology: A Representative Protocol

The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry.[10] While various methods exist, direct C-H functionalization reactions, such as the Minisci reaction, offer an efficient route to introduce substituents onto the electron-deficient pyrimidine ring.[11][12] This approach is particularly valuable for creating derivatives that are otherwise difficult to access.[13]

Experimental Protocol: Minisci-Type Alkoxycarbonylation

The following protocol is a representative example of a Minisci-type reaction adapted for the synthesis of a pyrimidine carboxylate ester. This radical-mediated process allows for the direct installation of a carboxylate group onto the heterocycle.[13]

Reaction: Pyrimidine + Methyl Oxalyl Chloride → this compound

Reagents and Materials:

-

Pyrimidine

-

Methyl oxalyl chloride (or other suitable source of the •CO₂Me radical)

-

Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

-

Silver nitrate (B79036) (AgNO₃)

-

Water

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting pyrimidine in a biphasic solvent system of dichloromethane and water.

-

Acidification: Add sulfuric acid to the mixture to protonate the pyrimidine, activating it towards radical attack.

-

Initiation: Add silver nitrate as a catalyst, followed by the slow, portion-wise addition of ammonium persulfate as the oxidant to initiate the reaction.

-

Radical Precursor Addition: Slowly add the radical precursor (e.g., methyl oxalyl chloride) to the reaction mixture. The reaction is typically run at or slightly above room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the mixture with a solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

This method exemplifies a modern approach to C-H functionalization, providing a regioselective and efficient pathway to the target molecule.[13]

Visualization of Key Processes

Diagrams are provided below to illustrate the experimental workflow and the logical role of this compound in drug development.

Caption: A flowchart of the Minisci-type synthesis protocol.

Caption: The role of this compound in a drug discovery pipeline.

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[1][14] The electron-deficient nature of the pyrimidine ring allows it to participate in key biological interactions, often acting as a bioisostere for other aromatic systems or as a hydrogen bond acceptor.[15]

This compound serves as a crucial synthetic intermediate for accessing novel pyrimidine derivatives.[3][16] The ester functional group is a versatile handle for a variety of chemical transformations:

-

Amidation: The ester can be readily converted to amides by reacting with various amines. This is a common strategy for linking the pyrimidine core to other pharmacophores or for modulating solubility and binding properties.

-

Hydrolysis: Saponification of the methyl ester yields the corresponding pyrimidine-4-carboxylic acid, which can be used in further coupling reactions or serve as a key interacting group with biological targets.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for diversification.

-

Cross-Coupling Reactions: While the ester itself is not directly used in cross-coupling, the pyrimidine ring can be functionalized (e.g., halogenated) and then subjected to reactions like Suzuki or Buchwald-Hartwig couplings to build molecular complexity.[13]

Given this synthetic utility, this compound is a valuable starting material for generating libraries of compounds for screening against various biological targets, including kinases, polymerases, and other enzymes implicated in diseases ranging from cancer to viral infections.[1][15][16] Its role as a building block facilitates the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound [stenutz.eu]

- 5. chemwhat.com [chemwhat.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | C12H12N2O3 | CID 85616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. Minisci reaction - Wikipedia [en.wikipedia.org]

- 12. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of Methyl Pyrimidine-4-carboxylate Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl pyrimidine-4-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The protocols outlined below offer various synthetic strategies, and the accompanying data provides a basis for structure-activity relationship (SAR) studies.

Application Notes

This compound derivatives are versatile scaffolds in drug discovery. The pyrimidine (B1678525) core is a key pharmacophore found in numerous clinically approved drugs. The substituent at the 4-position, the carboxylate group, serves as a valuable handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.

Anticancer Applications: Certain derivatives have shown potent inhibitory activity against key oncogenic signaling pathways. For instance, specific substituted pyrimidines have been identified as inhibitors of KRAS G12D, a prevalent and challenging mutation in various cancers. The mechanism of action often involves the disruption of downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.

Antimicrobial Applications: The pyrimidine scaffold is also a cornerstone in the development of antimicrobial agents. Derivatives of pyrimidine-4-carboxylic acid have demonstrated efficacy against a range of bacterial and fungal pathogens. Their mechanisms of action can vary, with some compounds targeting essential bacterial enzymes like dihydrofolate reductase (DHFR) or biotin (B1667282) carboxylase, thereby inhibiting crucial metabolic pathways necessary for microbial growth.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various pyrimidine-4-carboxylate derivatives.

| Entry | Derivative | Synthetic Method | Yield (%) | Reference |

| 1 | Ethyl 5-bromo-pyrimidine-4-carboxylate | Minisci Reaction | 48 | [1] |

| 2 | Methyl 2-amino-7-phenyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylate | Condensation | 68 | [2] |

| 3 | 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester | Condensation | 81 | [3] |

| 4 | Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli Reaction | High (not specified) | [4] |

| Derivative | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |

| Compound 10c (a pyrido[3,4-d]pyrimidine (B3350098) derivative) | Panc1 (KRAS-G12D) | IC₅₀ = 1.40 µM | [5][6] |

| Compound 10k (a pyrido[3,4-d]pyrimidine derivative) | KRAS-G12D (enzymatic assay) | IC₅₀ = 0.009 µM | [5][6] |

| N-(pyridin-4-yl)-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine-4-carboxamide | Pseudomonas aeruginosa | Good activity (MIC not specified) | [7] |

| 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide | Pseudomonas aeruginosa ATCC 10145 | Good activity (MIC not specified) | [7] |

| Compound 14m (a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative) | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Excellent antiproliferative activity | [8] |

| 4-Amino-5-cyano-2-(p-methoxyphenyl)-6-(m,p-dichlorophenyl)-pyrimidine (PYB01) | S. aureus | MIC = 168.4 µM | [9] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction[1]

This protocol describes a homolytic alkoxycarbonylation for the synthesis of a halogenated pyrimidine-4-carboxylate derivative.

Materials:

-

Ethyl pyruvate (B1213749)

-

Acetic acid

-

30% Hydrogen peroxide solution

-

Iron(II) sulfate (B86663) heptahydrate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, cool ethyl pyruvate (4.5 equiv) to -10 °C.

-

Slowly add acetic acid while maintaining the internal temperature below -5 °C.

-

Add 30% aqueous H₂O₂ solution (3 equiv).

-

In a separate flask, dissolve 5-bromopyrimidine (1 equiv) and iron(II) sulfate heptahydrate (1.5 equiv) in a mixture of toluene and water.

-

Add the previously prepared peroxide solution to the 5-bromopyrimidine solution at room temperature.

-

Stir the reaction mixture vigorously for 1 hour.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-bromopyrimidine-4-carboxylate.

Yield: 48%

Protocol 2: General Procedure for Esterification of 4-Pyrimidinecarboxylic Acid[10]

This protocol can be used for the final step in a multi-step synthesis of this compound, starting from the corresponding carboxylic acid.

Materials:

-

4-Pyrimidinecarboxylic acid

-

Methanol (or other desired alcohol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-pyrimidinecarboxylic acid (1 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂.

-

Add the alcohol (e.g., methanol, 3 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.1 equiv) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the desired this compound.

Mandatory Visualizations

Synthetic Workflow for this compound Derivatives

Caption: General synthetic workflows for this compound derivatives.

KRAS Downstream Signaling Pathway Inhibited by Pyrimidine Derivatives

Caption: Inhibition of the KRAS signaling pathway by pyrimidine-4-carboxylate derivatives.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 8. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Methyl Pyrimidine-4-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrimidine-4-carboxylate and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds. The pyrimidine (B1678525) scaffold is a common feature in numerous approved drugs and clinical candidates due to its ability to mimic purine (B94841) bases and interact with various biological targets. This document provides detailed application notes on the utility of this compound in the synthesis of key pharmaceutical intermediates, specifically focusing on the preparation of 2-amino-4-hydroxypyrimidine-5-carboxylic acid, a precursor to potential antibacterial agents targeting the non-mevalonate pathway of isoprenoid biosynthesis.

Introduction: The Significance of Pyrimidines in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids (cytosine, thymine, and uracil) and a variety of biologically active molecules. Its presence in numerous pharmaceuticals underscores its importance in drug design and development. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. This compound serves as a valuable starting material for the elaboration of more complex pyrimidine-based drugs, offering a reactive handle for various chemical transformations.

Pharmaceutical Application: Synthesis of a 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Derivative

A key application of pyrimidine synthesis is the creation of compounds that can act as enzyme inhibitors. One such target is the 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in many bacteria.[1] Isoprenoids are crucial for bacterial survival, and the absence of this pathway in humans makes it an attractive target for novel antibacterial drugs.[1]

The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold has been identified as a promising starting point for the design of IspF inhibitors.[1] The synthesis of this core structure can be achieved through the condensation of a guanidine (B92328) salt with a suitable three-carbon electrophile. While a direct synthesis from this compound is not widely documented for a specific commercial drug, a closely related and well-established procedure starting from diethyl ethoxymethylenemalonate provides a clear and adaptable protocol for researchers.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This protocol outlines the synthesis of a key pharmaceutical intermediate, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, which can be further modified to target various enzymes.

Materials:

-

Diethyl ethoxymethylenemalonate

-

Guanidine hydrochloride

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. To this solution, add a solution of potassium hydroxide in ethanol dropwise with stirring at room temperature. The precipitation of potassium chloride will be observed. Stir the mixture for 30 minutes.

-

Filtration: Filter the mixture to remove the precipitated potassium chloride. The resulting filtrate contains the guanidine free base in ethanol.

-

Condensation Reaction: To the ethanolic solution of guanidine, add diethyl ethoxymethylenemalonate dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Precipitation: After completion of the reaction, cool the mixture to room temperature. A yellow precipitate of the potassium salt of the product will form.

-

Isolation and Neutralization: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the yellow precipitate and wash with cold ethanol.

-

Acidification: Dissolve the collected solid in a minimum amount of water and cool in an ice bath. Slowly add dilute hydrochloric acid with stirring until the pH of the solution reaches approximately 5-6.

-

Final Product Collection: A white to off-white precipitate of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate will form. Filter the solid, wash with cold water, and dry under vacuum.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (by HPLC) |

| 1 | Guanidine HCl | KOH | Ethanol | Room Temp | 0.5 | Guanidine (in situ) | - | - |

| 2 | Guanidine (in situ) | Diethyl ethoxymethylenemalonate | Ethanol | Reflux (approx. 78°C) | 4-6 | Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 70-80 | >95% |

Signaling Pathway and Mechanism of Action

The synthesized 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives are designed to inhibit the IspF enzyme in the MEP pathway. This pathway is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is a metabolic sequence of seven enzymatic reactions that convert pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP.

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the inhibition of IspF.

Experimental Workflow and Logic

The overall workflow for the development of IspF inhibitors starting from pyrimidine precursors involves several key stages, from initial synthesis to biological evaluation.

Caption: Workflow for the development of pyrimidine-based IspF inhibitors.

Conclusion

This compound and its analogs are valuable precursors in the synthesis of medicinally important compounds. The synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylic acid derivatives represents a key strategy for developing novel antibacterial agents that target the essential MEP pathway. The protocols and data presented herein provide a foundation for researchers to explore this promising area of drug discovery. Further optimization of the pyrimidine scaffold through medicinal chemistry efforts holds the potential to yield potent and selective inhibitors with favorable pharmacokinetic properties.

References

Application of Methyl Pyrimidine-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrimidine-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the nitrogen-rich pyrimidine (B1678525) core, allow for facile chemical modifications to generate libraries of derivatives with therapeutic potential. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and methods for their biological evaluation. The pyrimidine scaffold is a common motif in numerous FDA-approved drugs, highlighting its significance in drug discovery.[1]

Synthetic Applications

This compound is a valuable precursor for the synthesis of various substituted pyrimidines, including kinase inhibitors, antiviral agents, and anticancer therapeutics. The ester functionality at the 4-position can be readily converted into amides, hydrazides, and other functional groups, while the pyrimidine ring itself can undergo nucleophilic aromatic substitution and cross-coupling reactions to introduce further diversity.

Synthesis of Pyrimidine-4-carboxamides

A common and crucial modification of this compound is its conversion to pyrimidine-4-carboxamides. This transformation is typically achieved through amidation with a desired amine. These carboxamide derivatives have been explored as inhibitors of various enzymes, including spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in allergic responses.[2]

Synthesis of 2-Substituted Pyrimidine-4-carboxylates

The pyrimidine ring can be further functionalized, for instance, by introducing a chlorine atom at the 2-position, creating a reactive handle for subsequent nucleophilic substitution reactions. This allows for the introduction of various amine or other nucleophilic fragments, a common strategy in the development of kinase inhibitors.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and virology.

Anticancer Activity

Pyrimidine-based compounds are known to exhibit a wide range of anticancer activities.[1] Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer progression, such as Aurora kinases and cyclin-dependent kinases (CDKs).[3] The mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrimidin-4-yl-1H-imidazole derivative 7a | A375P (Melanoma) | 0.62 | [4] |

| Pyrimidin-4-yl-1H-imidazole derivative 7a | WM3629 (Melanoma) | 4.49 | [4] |

| 1H-pyrazole-3-carboxamide derivative 50 (FN-1501) | MV4-11 (AML) | 0.008 | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiviral Activity

The pyrimidine scaffold is a core component of several antiviral drugs.[5] While specific examples directly derived from this compound are less documented in readily available literature, the general importance of this chemical class in antiviral research is well-established.

Signaling Pathways

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.

Kinase Signaling Pathways

A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[6][7] These enzymes play a critical role in signal transduction pathways that are often dysregulated in cancer. By blocking the activity of kinases such as FLT3 and CDKs, these compounds can halt the uncontrolled proliferation of cancer cells.[3]

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrimidine-based Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-pyrimidine-4-carboxamide

This protocol describes a general method for the synthesis of pyrimidine-4-carboxamides from this compound.

Materials:

-

This compound

-

Substituted aniline (B41778)

-

Trimethylaluminum (B3029685) (2 M in toluene)

-

Anhydrous toluene (B28343)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (1.2 mmol) in anhydrous toluene (10 mL) at 0 °C, add trimethylaluminum (2 M in toluene, 0.6 mL, 1.2 mmol) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-aryl-pyrimidine-4-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of pyrimidine derivatives against a target kinase using a luminescence-based assay.[6][8]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Test compound (pyrimidine derivative) dissolved in DMSO

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a multi-well plate, add the kinase, substrate, and kinase buffer.

-

Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[6]

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. methyl 2-chloropyrimidine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methyl Pyrimidine-4-carboxylate: A Versatile Scaffold for Novel Antiviral Agents

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and several therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in medicinal chemistry. Among pyrimidine-based building blocks, methyl pyrimidine-4-carboxylate stands out as a versatile starting material for the synthesis of a diverse range of antiviral compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel antiviral agents, with a focus on derivatives targeting human cytomegalovirus (HCMV) and the broader strategy of inhibiting pyrimidine biosynthesis.

Key Applications